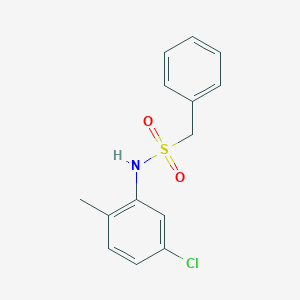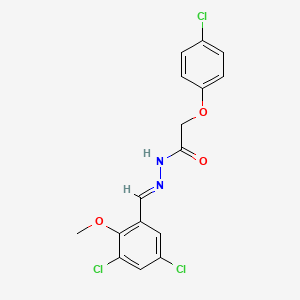![molecular formula C16H17N3O3 B5698749 N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT is a member of the family of compounds called anthranilic acid derivatives, which have been found to have anti-tumor and anti-inflammatory properties. In
Mechanism of Action
DMAPT exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer. DMAPT inhibits the activation of NF-κB by targeting the upstream signaling molecules that activate NF-κB. This results in the inhibition of the expression of various genes that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. In cancer cells, DMAPT induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In addition, DMAPT has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In inflammatory cells, DMAPT inhibits the production of cytokines and chemokines, which are molecules that promote inflammation.
Advantages and Limitations for Lab Experiments
DMAPT has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and has high purity. DMAPT has been extensively studied in preclinical models, which makes it a well-characterized research tool. However, DMAPT has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. In addition, DMAPT has not been extensively studied in clinical trials, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on DMAPT. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential therapeutic applications of DMAPT in combination with other drugs or therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of DMAPT in humans for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, DMAPT is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. DMAPT exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. DMAPT has several advantages as a research tool, including its ease of synthesis and high purity. However, DMAPT has some limitations as well, including its low solubility in water and limited clinical trial data. Future research on DMAPT should focus on the development of more potent and selective inhibitors of the NF-κB signaling pathway, investigation of its potential therapeutic applications in combination with other drugs or therapies, and clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
DMAPT can be synthesized by reacting 3,4-dimethylphenol with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride, which is then reacted with 4-aminopyridine to form DMAPT. This synthesis method has been optimized to produce high yields of DMAPT with high purity.
Scientific Research Applications
DMAPT has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In preclinical studies, DMAPT has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. DMAPT has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-4-14(9-12(11)2)21-10-15(20)22-19-16(17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDWGHPOWRAOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49681143 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)





![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)
![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)


![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)